molecular formula C12H9N3O2S B2775359 5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-61-6

5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2775359
CAS No.: 941928-61-6
M. Wt: 259.28
InChI Key: OOFZSIVVSOQHAB-UHFFFAOYSA-N
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Description

5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a furo[3,2-b]pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide typically involves the condensation of appropriate thiazole and furo[3,2-b]pyridine derivatives. One common method includes the reaction of 2-aminothiazole with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its fused heterocyclic structure, which combines the properties of both thiazole and furo[3,2-b]pyridine rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential therapeutic applications. The thiazole and furo[3,2-b]pyridine moieties contribute to its biological activity, making it a candidate for various pharmacological studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13_{13}H10_{10}N4_{4}O2_{2}S
Molecular Weight 286.31 g/mol
CAS Number 941928-66-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring may enhance binding affinity due to its electron-withdrawing properties, while the furo[3,2-b]pyridine core may facilitate interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that thiazole-based compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several studies have reported the anticancer activity of thiazole derivatives. For instance, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its ability to modulate signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory activities. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammation. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy
    • A study tested a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial potency, with some derivatives showing minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
  • Cytotoxicity Against Cancer Cells
    • In vitro studies evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited dose-dependent cytotoxicity, leading researchers to explore its potential as a chemotherapeutic agent .
  • Anti-inflammatory Activity
    • Research assessing the anti-inflammatory properties of related thiazole compounds found that they effectively reduced edema in animal models. The compounds inhibited nitric oxide production and downregulated inflammatory markers .

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-2-3-9-8(14-7)6-10(17-9)11(16)15-12-13-4-5-18-12/h2-6H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFZSIVVSOQHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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